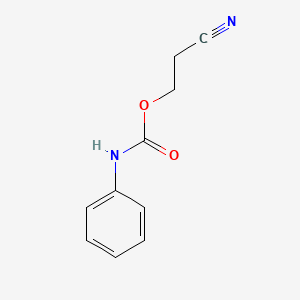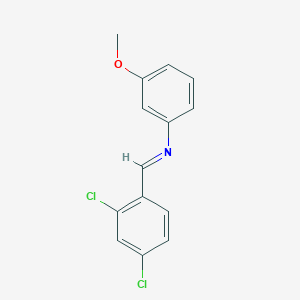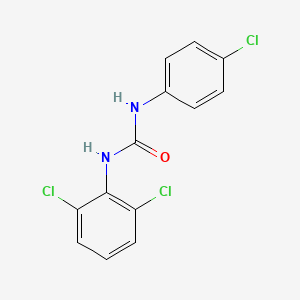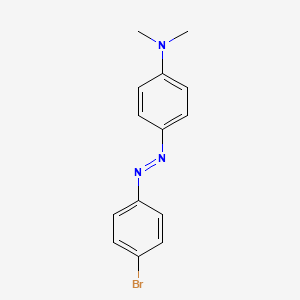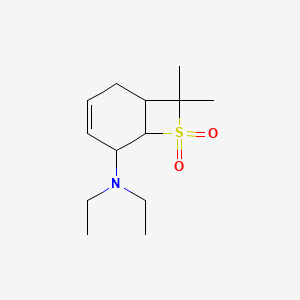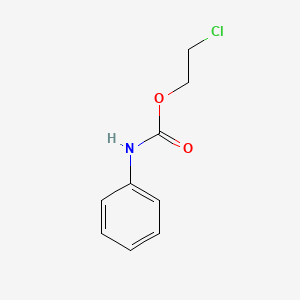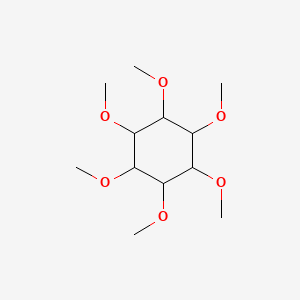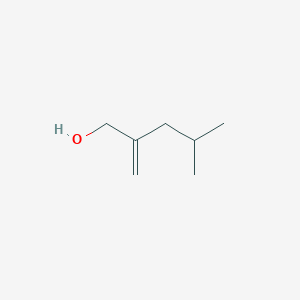
1-Pentanol, 4-methyl-2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-2-propen-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is primarily used in various chemical synthesis processes. This compound is known for its unique structure, which includes an isobutyl group attached to a propen-1-ol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isobutyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the reaction of isobutylene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In industrial settings, 2-Isobutyl-2-propen-1-ol is produced using large-scale chemical reactors. The process often involves the continuous feeding of reactants and catalysts into the reactor, followed by the separation and purification of the product through distillation and other techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isobutyl-2-propen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen atom.
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, saturated alcohols, and halogenated derivatives.
Applications De Recherche Scientifique
2-Isobutyl-2-propen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers utilize this compound in studies related to enzyme activity and metabolic pathways.
Medicine: It serves as a precursor in the development of certain medicinal compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Isobutyl-2-propen-1-ol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound donates electrons to the oxidizing agent, resulting in the formation of oxidized products. In reduction reactions, it accepts electrons from the reducing agent, leading to the formation of reduced products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparaison Avec Des Composés Similaires
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the propen-1-ol backbone.
2-Buten-1-ol: Shares the propen-1-ol backbone but has different substituents.
3-Methyl-2-buten-1-ol: Another unsaturated alcohol with a different substitution pattern.
Uniqueness: 2-Isobutyl-2-propen-1-ol is unique due to its specific combination of an isobutyl group and a propen-1-ol backbone, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
4-methyl-2-methylidenepentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-7(3)5-8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
BCCGLFNYAVNCOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




